molecular formula C8H14N2O B12996066 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No.: B12996066
M. Wt: 154.21 g/mol
InChI Key: MXAHLFXMZLBEOQ-UHFFFAOYSA-N
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Description

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole with 2-methylpropanal in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride

Uniqueness

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrazole ring and the presence of a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-methyl-1-(1-methylpyrazol-4-yl)propan-1-ol

InChI

InChI=1S/C8H14N2O/c1-6(2)8(11)7-4-9-10(3)5-7/h4-6,8,11H,1-3H3

InChI Key

MXAHLFXMZLBEOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CN(N=C1)C)O

Origin of Product

United States

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